molecular formula C24H19ClN2O3S2 B2553283 (3-Amino-4-((4-chlorophenyl)sulfonyl)-5-(p-tolylamino)thiophen-2-yl)(phenyl)methanone CAS No. 890821-07-5

(3-Amino-4-((4-chlorophenyl)sulfonyl)-5-(p-tolylamino)thiophen-2-yl)(phenyl)methanone

Cat. No. B2553283
M. Wt: 483
InChI Key: RZIRYKYWMKAGHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Amino-4-((4-chlorophenyl)sulfonyl)-5-(p-tolylamino)thiophen-2-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C24H19ClN2O3S2 and its molecular weight is 483. The purity is usually 95%.
BenchChem offers high-quality (3-Amino-4-((4-chlorophenyl)sulfonyl)-5-(p-tolylamino)thiophen-2-yl)(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-4-((4-chlorophenyl)sulfonyl)-5-(p-tolylamino)thiophen-2-yl)(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

A series of novel N-phenylpyrazolyl aryl methanone derivatives, including compounds with arylthio/sulfinyl/sulfonyl groups, were synthesized and characterized, indicating potential for herbicidal and insecticidal activities. The structure of a compound containing the arylsulfonyl moiety was specifically reported, showcasing its significance in biological activity studies (Wang et al., 2015).

Structural Characterization and Activity

In a detailed study, novel compounds including 4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its derivatives were synthesized and characterized. This research highlighted the importance of structural optimization and theoretical vibrational spectra interpretation using density functional theory calculation. The study extended to molecular docking to understand the antibacterial activity, emphasizing the compound's potential in medicinal chemistry (Shahana & Yardily, 2020).

Antiviral and Anticancer Potential

Research focusing on the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides revealed new derivatives with significant anti-tobacco mosaic virus activity, highlighting the compound's potential in antiviral research (Chen et al., 2010). Additionally, phenylaminosulfanyl-1,4-naphthoquinone derivatives were synthesized and evaluated for cytotoxic activity against cancer cell lines, with some compounds displaying potent cytotoxic activity, suggesting their use as anticancer agents (Ravichandiran et al., 2019).

Material Science Applications

The preparation and behavior of molecular compounds through covalent crosslinking between amino and sulfonic groups in single copolymers were explored, indicating improved properties such as dimensional stability and methanol resistance capacity, relevant for applications in proton exchange membrane fuel cells (Xu et al., 2014).

properties

IUPAC Name

[3-amino-4-(4-chlorophenyl)sulfonyl-5-(4-methylanilino)thiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3S2/c1-15-7-11-18(12-8-15)27-24-23(32(29,30)19-13-9-17(25)10-14-19)20(26)22(31-24)21(28)16-5-3-2-4-6-16/h2-14,27H,26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIRYKYWMKAGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-4-((4-chlorophenyl)sulfonyl)-5-(p-tolylamino)thiophen-2-yl)(phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.